1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one
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Overview
Description
1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one is a chemical compound with the molecular formula C25H22O2 and a molecular weight of 354.441 g/mol . This compound is known for its unique structure, which includes a benzoylphenyl group and a prop-2-en-1-one moiety. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one can be compared with other similar compounds, such as:
1-Phenylprop-2-en-1-one: This compound has a similar prop-2-en-1-one moiety but lacks the benzoylphenyl group, resulting in different chemical and biological properties.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid:
N-Substituted pyrazoline derivatives: These compounds are synthesized from similar starting materials and exhibit diverse biological activities.
Properties
CAS No. |
127452-36-2 |
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Molecular Formula |
C25H22O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[4-[2-(4-benzoylphenyl)propan-2-yl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C25H22O2/c1-4-23(26)18-10-14-21(15-11-18)25(2,3)22-16-12-20(13-17-22)24(27)19-8-6-5-7-9-19/h4-17H,1H2,2-3H3 |
InChI Key |
JIGQUTBMSJSFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)C=C)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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